Malakin

Übersicht

Beschreibung

Malate Thiokinase: Reaction Mechanism and Subunit Structure

Malate thiokinase is an enzyme that plays a crucial role in the synthesis of malyl-CoA, catalyzing the reversible formation of malyl-CoA or succinyl-CoA from ATP, CoA, and malate or succinate, respectively. Initial velocity studies have shown that the reaction mechanism involves the random addition of substrates to the enzyme, with the possibility of phosphorylated enzyme and succinyl phosphate as reaction intermediates . The enzyme also exhibits half-of-the-sites reactivity, suggesting that during steady-state catalysis, approximately two molecules of succinyl-CoA are bound per enzyme tetramer .

Substrate-dependent Dissociation and Phosphorylation

The enzyme's structure consists of two nonidentical subunits, forming an alpha4 beta4 structure in its native state. Phosphorylation occurs exclusively on the alpha subunit, leading to a reversible change in the sedimentation properties of the enzyme. The phosphorylated enzyme is acid labile and base stable, indicating phosphorylation of a histidine residue. The interaction with coenzyme A and succinyl-CoA also induces a change in the enzyme's structure, suggesting a substrate-dependent dissociation .

Molecular Structure Analysis of Malate Synthase

Although malate synthase is a different enzyme, it is worth noting its structural characteristics as it is involved in similar metabolic pathways. Malate synthase has a molecular weight of about 170,000 and is likely a tetramer. The enzyme's structure is typical for a globular protein with moderate helical content. Binding of substrates or substrate analogs to malate synthase causes slight conformational changes, which are detectable by alterations in the circular dichroism (CD) bands in the range of aromatic absorption .

Physical and Chemical Properties

The physical and chemical properties of malate thiokinase are inferred from its reaction mechanism and structural analysis. The enzyme's activity is influenced by the presence of substrates and the phosphorylation state of its subunits. The enzyme's stability and reactivity are dependent on the pH and the presence of metal ions, which may be involved in enzymatic catalysis rather than structural alterations .

Chemical Reactions Analysis

Malate thiokinase catalyzes the formation and breakdown of malyl-CoA and succinyl-CoA, with ATP and CoA as substrates. The enzyme's reactivity is characterized by half-of-the-sites reactivity and the formation of tight complexes with succinyl-CoA. The enzyme also catalyzes ATP-ADP and succinate-succinyl-CoA exchange reactions, which are essential for its function in metabolic pathways .

Wissenschaftliche Forschungsanwendungen

1. Gene Data Mining and Disease Analysis

Malakin is involved in disease-related gene data mining and analysis. The GeneCards Suite, which includes MalaCards, facilitates navigation and interrelation of human genes, diseases, variants, proteins, cells, and biological pathways. MalaCards, in particular, links gene-disease associations, merging biological pathways and integrating drug information. This suite aids in phenotype prioritization for next-generation sequencing, leveraging the MalaCards knowledgebase for clinical projects involving extensive NGS analyses (Stelzer et al., 2016).

2. Comprehensive Human Disease Database

MalaCards, the Human Disease Database, is robustly designed to assist genomic and genetic researchers. It provides an efficient means to navigate the universe of human genes, genetic variants, proteins, cells, and biological pathways related to various human diseases (Espe, 2018).

3. Integrated Disease-Gene Link Identification

MalaCards plays a crucial role in identifying gene-disease links, integrating information from various sources. The unified database capitalizes on GeneCards annotations, relevant to gene characteristics, aiding in the discovery of gene-disease associations. This integration is essential for interpreting Next-Generation Sequencing (NGS) data, linking variant-containing genes with disease phenotypes (Rappaport et al., 2016).

Eigenschaften

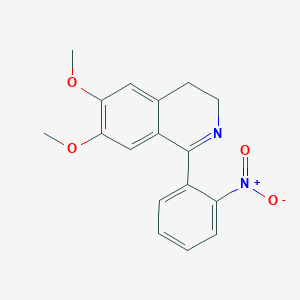

IUPAC Name |

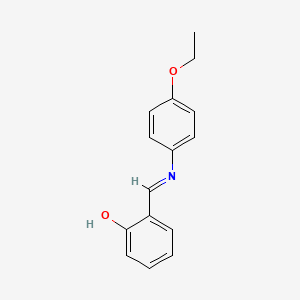

2-[(4-ethoxyphenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-14-9-7-13(8-10-14)16-11-12-5-3-4-6-15(12)17/h3-11,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWFUEBTMMXDMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901279863 | |

| Record name | 2-[[(4-Ethoxyphenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

637-45-6 | |

| Record name | 2-[[(4-Ethoxyphenyl)imino]methyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malakin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[[(4-Ethoxyphenyl)imino]methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901279863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA-(4-ETHOXYPHENYLIMINO)-O-CRESOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one](/img/structure/B3032870.png)

![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)

![3-[(Dimethylamino)methyl]phenol hydrobromide](/img/structure/B3032883.png)

![(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3032884.png)